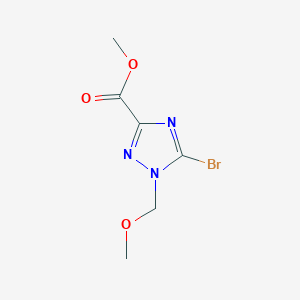

Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate

Description

Propriétés

IUPAC Name |

methyl 5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJJNGYVRPRXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Synthesis of 1-(Methoxymethyl)-1,2,4-triazole Intermediate

- Starting Materials: 1,2,4-triazole or hydrazine derivatives.

- Reaction: Alkylation of the triazole nitrogen at the 1-position with methoxymethyl chloride or equivalent alkylating agents under basic conditions.

- Conditions: Use of polar aprotic solvents such as dichloromethane or tetrahydrofuran; temperature controlled between 0-25 °C to avoid over-alkylation.

- Outcome: Formation of 1-(methoxymethyl)-1,2,4-triazole with high regioselectivity.

Step 2: Bromination at the 5-Position

- Reagents: N-bromosuccinimide (NBS) or elemental bromine.

- Reaction: Electrophilic substitution at the 5-position of the triazole ring.

- Conditions: Typically conducted in solvents like dichloromethane or acetonitrile at 0-30 °C.

- Notes: The presence of the methoxymethyl group directs bromination selectively to the 5-position.

- Outcome: Formation of 5-bromo-1-(methoxymethyl)-1,2,4-triazole.

Step 3: Introduction of the Methyl Ester Group at the 3-Position

- Reagents: Carbon dioxide (CO₂) and methylating agents such as thionyl chloride (SOCl₂) and methanol.

- Reaction:

- Lithiation at the 3-position via strong bases like lithium diisopropylamide (LDA) to form a carbanion intermediate.

- Carboxylation by bubbling CO₂ through the reaction mixture.

- Conversion of the resulting carboxylic acid to methyl ester by reaction with thionyl chloride and methanol.

- Conditions: Low temperatures (-78 °C) during lithiation and carboxylation; esterification at 20-60 °C.

- Outcome: this compound.

Industrial and Scalable Methods

- Continuous Flow Synthesis: Utilization of flow reactors for controlled addition of reagents, temperature regulation, and improved safety during bromination and lithiation steps.

- Catalyst Use: Palladium-catalyzed hydrogenation can be employed in dehalogenation or selective functional group transformations if needed.

- Optimization: Reaction parameters such as molar ratios, temperature, and solvent choice are optimized to maximize yield and purity.

Detailed Reaction Conditions and Ratios

| Step | Reagents & Conditions | Molar Ratios | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1. Alkylation | 1,2,4-triazole, methoxymethyl chloride, base (e.g., K₂CO₃) | 1:1.1 | 0-25 °C | 2-5 h | Controlled to avoid multiple alkylations |

| 2. Bromination | NBS or Br₂, solvent (CH₂Cl₂) | 1:1.1 | 0-30 °C | 1-3 h | Selective 5-position bromination |

| 3. Lithiation & Carboxylation | LDA, CO₂, THF solvent | 1:1.2:2-7 (substrate:LDA:CO₂) | -78 °C (lithiation), RT (carboxylation) | 1-2 h each | Strict temperature control for regioselectivity |

| 4. Esterification | SOCl₂, methanol | 1:1.2-1.3 (acid:SOCl₂) | 20-60 °C | 3-5 h | Conversion to methyl ester |

Key Research Findings and Notes

- Avoidance of N-Methyl Isomerization: The use of selective alkylation and protection strategies prevents unwanted isomerization at the nitrogen atoms of the triazole ring.

- Use of LDA: Lithium diisopropylamide is critical for regioselective lithiation at the 3-position, enabling precise carboxylation.

- Bromination Control: The bromine atom at the 5-position is introduced under mild electrophilic conditions to avoid polybromination or ring degradation.

- Esterification Efficiency: Thionyl chloride-mediated esterification in methanol is efficient, providing high yields of the methyl ester with minimal side reactions.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents | Reaction Type | Critical Parameters | Outcome |

|---|---|---|---|---|

| 1. Alkylation | Methoxymethyl chloride, base | N-alkylation | Temperature 0-25 °C, solvent polarity | 1-(Methoxymethyl)-1,2,4-triazole |

| 2. Bromination | NBS or Br₂ | Electrophilic aromatic substitution | Temperature 0-30 °C, solvent choice | 5-Bromo-1-(methoxymethyl)-1,2,4-triazole |

| 3. Lithiation & Carboxylation | LDA, CO₂ | Metalation and carboxylation | Low temp (-78 °C), molar ratios | 5-Bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylic acid |

| 4. Esterification | SOCl₂, methanol | Ester formation | 20-60 °C, controlled addition | Methyl 5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate |

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products include various substituted triazoles depending on the nucleophile used.

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the triazole compound.

Applications De Recherche Scientifique

Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Solubility: The methoxymethyl group in the target compound improves solubility in polar solvents compared to non-substituted derivatives (e.g., methyl 5-bromo-1H-triazole-3-carboxylate) .

- For comparison, coumarin-triazole hybrids with rigid structures exhibit high melting points (216–237°C) .

Reactivity :

- Bromine: The bromine atom at position 5 facilitates cross-coupling reactions, unlike azide or amino substituents. Ethyl 5-bromo-1-methyl-triazole-3-carboxylate has been used in medicinal chemistry to introduce aryl/heteroaryl groups .

- Amino Group: Methyl 5-amino-1H-triazole-3-carboxylate undergoes acetylation to form stable hydrogen-bonded structures, a feature absent in brominated analogs .

Activité Biologique

Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Before delving into biological activities, it is essential to understand the chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 220.024 g/mol |

| Boiling Point | 329.4 ± 25.0 °C |

| Density | 1.8 ± 0.1 g/cm³ |

| Flash Point | 153.0 ± 23.2 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The exact mechanisms remain under investigation; however, certain triazole derivatives have shown to induce apoptosis in cancer cells by disrupting cell cycle progression and increasing subG1 populations indicative of cell death .

- Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells. For instance, a related compound showed a CC50 value of 13.6 µM in K562 cells, indicating potent activity compared to standard treatments .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been explored extensively.

- Research Findings : Studies suggest that this compound may exhibit broad-spectrum antimicrobial activity against various pathogens. This activity is attributed to its ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways .

Comparative Analysis with Related Compounds

To further illustrate the biological efficacy of this compound, a comparative analysis with other triazole derivatives is presented below:

| Compound | Anticancer Activity (CC50 µM) | Antimicrobial Activity |

|---|---|---|

| Methyl 5-bromo-1-(methoxymethyl)-triazole | 13.6 (K562) | Moderate against Gram-positive bacteria |

| Related Triazole Derivative A | 391 (K562) | High against fungal strains |

| Related Triazole Derivative B | Not determined | Broad-spectrum activity |

Q & A

Q. Optimization Strategies :

- Temperature Control : Bromination at 0–5°C minimizes side reactions.

- Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during alkylation .

- Purification : Silica-gel chromatography or recrystallization from ethanol/water mixtures improves purity (>98%) .

What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions. For example:

- IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 264.97 for C₇H₈BrN₃O₃) .

Data Interpretation : Cross-reference with analogous compounds like methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5) to validate structural assignments .

How does the methoxymethyl substituent influence the compound’s reactivity and intermolecular interactions?

Advanced Research Question

The methoxymethyl group:

- Steric Effects : Shields the N1 position, reducing susceptibility to nucleophilic attack .

- Hydrogen Bonding : The ether oxygen acts as a weak hydrogen bond acceptor, influencing crystal packing. Graph set analysis (e.g., Etter’s notation) reveals C(4) or R₂²(8) motifs in the solid state .

- Solubility : Enhances solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions in homogeneous phases .

Methodological Insight : Use X-ray crystallography (SHELX refinement) to map hydrogen bonding networks and quantify bond distances (<3.0 Å for O···H interactions) .

What challenges arise in the crystallographic analysis of this compound, and how are they addressed?

Advanced Research Question

Challenges :

Q. Solutions :

- Data Collection : High-resolution (<1.0 Å) synchrotron data improves atomic displacement parameter (ADP) accuracy .

- Refinement : Apply restraints to bond lengths and angles for the methoxymethyl group. Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .

How can hydrogen bonding patterns be systematically analyzed to predict solid-state properties?

Advanced Research Question

Graph Set Analysis :

Identify Donor/Acceptor Pairs : Use Mercury software to locate O–H···N or C–H···O interactions .

Classify Motifs : Assign descriptors like “D” (donor), “A” (acceptor), and “S” (self). For example, a triazole N–H···O=C interaction may form a R₂²(8) ring .

Predict Stability : Stronger networks (e.g., bifurcated hydrogen bonds) correlate with higher melting points (>190°C) .

Case Study : Methyl 1H-1,2,4-triazole-3-carboxylate forms layered structures via N–H···O bonds, which can guide co-crystal design for enhanced bioavailability .

What strategies are effective for designing biologically active derivatives of this compound?

Applied Research Question

Derivatization Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.